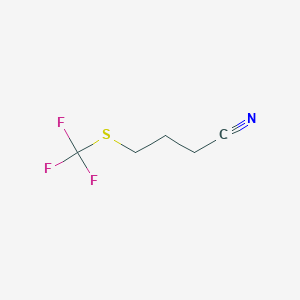
4-(Trifluoromethylthio)butyronitrile, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylthio)butyronitrile, 97% (4-TMBN) is a compound belonging to the class of organic compounds known as nitriles. It is a colorless, volatile liquid with a pungent odor. 4-TMBN is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethylthio)butyronitrile, 97% is still not fully understood. It is believed that the compound reacts with other molecules to form new compounds, which can then be used as starting materials in organic synthesis. It is also believed that the compound can act as a catalyst in polymerization reactions, and can be used to solubilize other compounds in solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethylthio)butyronitrile, 97% are not well understood. It is known that the compound is volatile and can be irritating to the skin, eyes, and respiratory tract. In addition, it is believed that prolonged exposure to 4-(Trifluoromethylthio)butyronitrile, 97% can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Trifluoromethylthio)butyronitrile, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a volatile liquid, making it easy to use in a variety of laboratory applications. However, the compound is also toxic and can be irritating to the skin, eyes, and respiratory tract. It should be used with caution and appropriate safety measures should be taken.
Orientations Futures
There are several potential future directions for research on 4-(Trifluoromethylthio)butyronitrile, 97%. These include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis and polymerization. Additionally, further research into the mechanism of action of 4-(Trifluoromethylthio)butyronitrile, 97% could lead to the development of new and improved methods for its synthesis and use in laboratory experiments. Finally, research into the environmental impacts of 4-(Trifluoromethylthio)butyronitrile, 97% could lead to the development of more sustainable methods for its production and use.
Méthodes De Synthèse
4-(Trifluoromethylthio)butyronitrile, 97% can be synthesized by a number of methods. One of the most common methods is the reaction of 2-bromo-4-trifluoromethylthiophenol with sodium cyanide in an aqueous solution. The reaction produces a mixture of 4-(Trifluoromethylthio)butyronitrile, 97% and 2-bromo-4-trifluoromethylthiophenol cyanohydrin, which can be separated by distillation.
Applications De Recherche Scientifique
4-(Trifluoromethylthio)butyronitrile, 97% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in chromatography. It is also used as a starting material in the synthesis of a variety of organic compounds.
Propriétés
IUPAC Name |
4-(trifluoromethylsulfanyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NS/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCVKGPZOAAPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

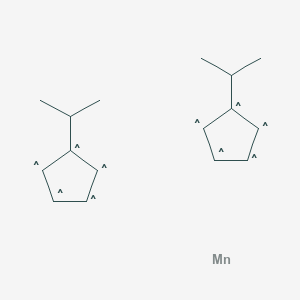

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)
![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
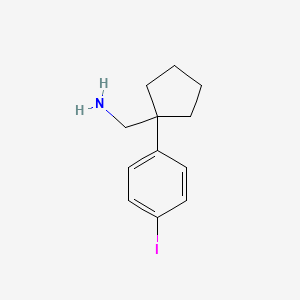


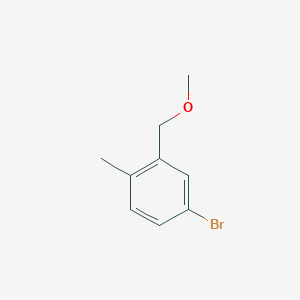




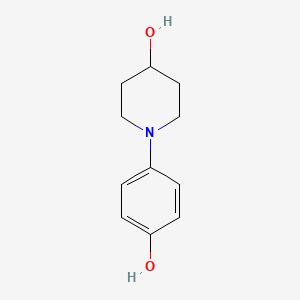
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)